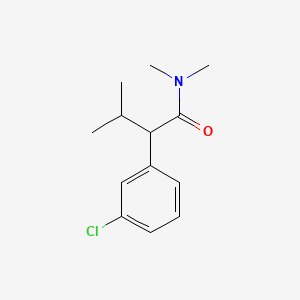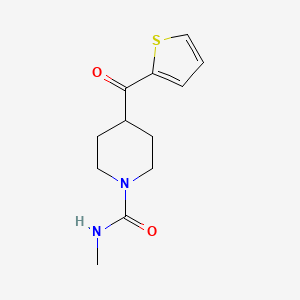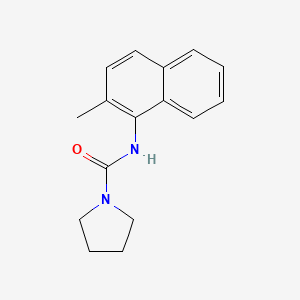
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide, also known as CL-220, is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. CL-220 belongs to the class of compounds known as designer drugs, which are synthetic substances created to mimic the effects of illegal drugs.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide is not fully understood, but it is believed to act on the opioid system in the brain. 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide is thought to bind to the mu-opioid receptor, which is involved in the modulation of pain and reward pathways.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide has been shown to produce a range of biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory properties, 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide has been found to produce sedative effects, reduce body temperature, and decrease locomotor activity in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide is that it is relatively easy to synthesize, making it a useful tool for researchers studying the opioid system. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide. One area of interest is the development of more potent and selective analogs of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide and its potential as a treatment for pain and inflammation.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide involves a multi-step process that starts with the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with N,N,3-trimethylbutanamine to produce 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide exhibited potent analgesic effects in mice, suggesting that it may be useful in the treatment of pain. Another study showed that 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide was effective in reducing inflammation in rats, indicating that it may have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)12(13(16)15(3)4)10-6-5-7-11(14)8-10/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTDHIQTLXWOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)

![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)
![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

